N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring attached to a carboxamide group, which is further substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Future Directions
The future directions for research on “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry. Given the wide range of therapeutic properties reported for thiophene derivatives , these compounds could be promising candidates for drug development.
Mechanism of Action
Target of Action
The primary targets of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide are the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with COX enzymes, particularly COX-2 , inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
The compound’s effectiveness against cox enzymes suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, similar to the effects of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide derivatives
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-7-4-3-6-11(12)13(19-2)10-16-15(17)14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVNFEICZVZPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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